1-[(4-chlorophenyl)({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidin-4-ol
Description
Properties
IUPAC Name |
5-[(4-chlorophenyl)-(4-hydroxypiperidin-1-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O2S/c1-2-14-20-18-23(21-14)17(25)16(26-18)15(11-3-5-12(19)6-4-11)22-9-7-13(24)8-10-22/h3-6,13,15,24-25H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXGGFBFDWLRQRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Cl)N4CCC(CC4)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chlorophenyl)({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidin-4-ol typically involves multiple steps, starting with the preparation of key intermediates. One common approach is to first synthesize 4-hydroxypiperidine, which can be achieved through the reduction of 4-piperidone using sodium borohydride in methanol . The next step involves the formation of the thiazolotriazolol core, which can be synthesized by reacting 2-ethylthiazole with hydrazine hydrate and carbon disulfide under reflux conditions . Finally, the chlorophenyl group is introduced through a nucleophilic substitution reaction using 4-chlorobenzyl chloride .
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow processes to streamline the synthesis and reduce production costs .
Chemical Reactions Analysis
Hydroxyl Group Reactivity
The compound contains two hydroxyl groups: one on the piperidine ring (piperidin-4-ol) and another on the triazolo-thiazole moiety (6-hydroxy). These groups participate in classic alcohol reactions:
Esterification
Reaction with acyl chlorides or anhydrides under acidic or basic conditions yields esters. For example:
Similar esterification reactions for piperidine derivatives are reported with yields of 70–85% under mild conditions.
Etherification
Alkylation using alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., KCO) produces ethers:
Microwave-assisted methods (e.g., 100–150°C, 10–30 min) enhance reaction efficiency, as demonstrated for triazole derivatives .
Triazole-Thiazole Ring Reactivity
The fused triazole-thiazole system enables electrophilic substitution and coordination chemistry:
Electrophilic Substitution
The electron-rich thiazole ring undergoes halogenation or nitration at the 5-position under acidic conditions. For example:
Yields for analogous thiazole nitrations range from 60–75% .
Metal Complexation
The nitrogen atoms in the triazole and thiazole rings act as ligands for transition metals (e.g., Cu, Zn). Such complexes are studied for catalytic or biological applications .
Piperidine Core Modifications
The piperidine ring undergoes functionalization at the nitrogen or hydroxyl group:
Oxidation
Piperidin-4-ol is oxidized to piperidin-4-one using Jones reagent (CrO/HSO):
This reaction proceeds with ~80% efficiency in polar aprotic solvents .
N-Alkylation
Quaternization of the piperidine nitrogen with alkyl halides (e.g., CHI) forms ammonium salts, enhancing water solubility .
Chlorophenyl Group Reactivity
The 4-chlorophenyl substituent participates in:
Nucleophilic Aromatic Substitution
Under harsh conditions (e.g., NH, 200°C), chlorine is replaced by amino groups:
Such substitutions are less common due to the stability of the C–Cl bond but achieve 50–60% yields in pressurized systems .
Comparative Reaction Data
Mechanistic Insights
-
Hydroxyl Reactivity : The piperidin-4-ol hydroxyl is more nucleophilic than the triazole-thiazole hydroxyl due to reduced steric hindrance.
-
Triazole-Thiazole Stability : The fused ring system resists ring-opening under acidic conditions but undergoes electrophilic substitution preferentially at the thiazole sulfur-adjacent carbon .
Scientific Research Applications
Antimicrobial Activity
Studies have indicated that compounds containing piperidine and triazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to the target compound have shown effectiveness against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism often involves inhibition of bacterial growth through disruption of cell wall synthesis or interference with metabolic pathways.
Neuropharmacological Effects
The piperidine structure is known for its neuroactive properties. Compounds with similar frameworks have been investigated for their potential as anxiolytics or antidepressants. Research suggests that modifications in the piperidine ring can enhance binding affinity to neurotransmitter receptors, potentially leading to improved therapeutic outcomes in treating anxiety and depression .
Case Study 1: Antimicrobial Evaluation
In a study examining various piperidine derivatives, including those with triazole components, several compounds demonstrated strong inhibitory activity against Staphylococcus aureus and Escherichia coli. The most active compounds exhibited minimum inhibitory concentrations (MICs) below 10 µg/mL, indicating potent antimicrobial properties .
Case Study 2: Neuropharmacological Screening
A series of piperidine derivatives were synthesized and screened for their effects on serotonin and dopamine receptors. One derivative showed a significant increase in serotonin uptake inhibition compared to standard drugs like fluoxetine, suggesting its potential as a novel antidepressant .
The biological activity of 1-[(4-chlorophenyl)({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidin-4-ol can be attributed to its ability to interact with various biomolecules. Molecular docking studies have indicated favorable binding interactions with key enzymes involved in metabolic pathways .
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors, modulating their activity and leading to various biological effects. For example, it may act as an antagonist or agonist at specific neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Chlorophenyl Positioning
Heterocyclic Core Modifications
Piperidine vs. Piperazine Moieties
Antifungal Potential
- Molecular docking studies on triazolothiadiazoles (e.g., ) demonstrated strong binding to 14-α-demethylase lanosterol (3LD6), a fungal cytochrome P450 enzyme. The target compound’s triazolothiazole core and hydroxyl groups may similarly inhibit this enzyme, though its 4-chlorophenyl group could alter binding affinity compared to 4-methoxyphenyl derivatives .
Physicochemical Properties
- The 2-ethyl and 6-hydroxy groups in the target compound likely confer moderate logP (~2.5–3.5), balancing lipophilicity and aqueous solubility.
Biological Activity
The compound 1-[(4-chlorophenyl)({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidin-4-ol is a complex molecular structure that exhibits various biological activities. This article presents an overview of its biological properties, including its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound consists of a piperidine ring substituted with a 4-chlorophenyl group and a triazole-thiazole moiety. The presence of these functional groups is crucial for its biological effects.
Antitumor Activity
Research has indicated that compounds containing thiazole and triazole moieties have significant antitumor properties. For instance, derivatives of triazoles have shown cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) studies highlight that the presence of electron-donating groups on the phenyl ring enhances the antiproliferative activity of such compounds .
Table 1: Antitumor Activity of Related Compounds
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HCT-116 | 6.2 | |
| Compound B | T47D | 27.3 | |
| Compound C | Jurkat | <10 |
Anticonvulsant Activity
The compound's potential as an anticonvulsant has also been explored. Thiazole derivatives have demonstrated efficacy in reducing seizure activity in animal models. The SAR analysis suggests that modifications to the thiazole ring can significantly influence anticonvulsant potency .
Table 2: Anticonvulsant Activity of Thiazole Derivatives
| Compound | Model Used | Efficacy (%) | Reference |
|---|---|---|---|
| Compound D | PTZ-induced seizures | 100 | |
| Compound E | Maximal electroshock | 85 |
The biological activity of this compound may be attributed to its ability to interact with various molecular targets involved in cell signaling pathways. For instance, thiazole derivatives have been noted for their ability to inhibit certain enzymes like COX-2, which plays a role in inflammation and cancer progression .
Case Studies
- Case Study on Anticancer Effects
- Case Study on Anticonvulsant Effects
Q & A
Q. What are the key synthetic challenges and methodologies for synthesizing this compound?
The synthesis involves multi-step reactions starting from simpler precursors such as triazole-thiazole moieties and chlorophenyl derivatives. Critical steps include:
- Coupling reactions to fuse the triazolo-thiazole core with the 4-chlorophenyl and piperidine groups .
- Control of reaction conditions : Temperature (70–80°C), solvent choice (ethanol, acetonitrile), and catalyst use (e.g., Bleaching Earth Clay for heterocyclic coupling) to optimize yield and purity .
- Purification : Column chromatography or recrystallization in solvents like water-acetic acid mixtures to isolate the final product . Challenges include minimizing side reactions (e.g., incomplete ring closure) and ensuring regioselectivity during functional group coupling .
Q. How is the molecular structure confirmed post-synthesis?
Structural validation employs:
- NMR spectroscopy : To confirm the integration of protons in the piperidine, triazole, and chlorophenyl groups. For example, hydroxy (-OH) and aromatic protons show distinct chemical shifts .
- Mass spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (expected m/z ~419.5 for C₁₉H₂₂ClN₅O₂S) .
- Elemental analysis : Confirms %C, %H, and %N align with theoretical values .
Q. What initial methodologies are used to assess biological activity?
- In vitro enzyme assays : Test inhibition of targets like kinases or cytochrome P450 isoforms using fluorogenic substrates .
- Cell-based assays : Evaluate cytotoxicity (e.g., IC₅₀ in cancer cell lines) and receptor binding (e.g., GPCR activity via cAMP modulation) .
- Physicochemical profiling : Solubility (in DMSO/PBS) and logP measurements to predict bioavailability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data?
Contradictions may arise from assay variability or impurities. Methodological solutions include:
- Orthogonal assays : Validate activity using independent methods (e.g., SPR for binding affinity alongside enzymatic assays) .
- Batch-to-batch analysis : Compare purity (HPLC ≥95%) and stereochemistry (via chiral chromatography) across synthesized batches .
- Structural analogs : Synthesize derivatives (e.g., replacing 4-chlorophenyl with fluorophenyl) to isolate pharmacophoric contributions .
Q. What strategies optimize reaction conditions for scalable synthesis?
- Design of Experiments (DoE) : Systematically vary temperature, solvent polarity, and catalyst loading to identify robust conditions .
- Flow chemistry : Continuous synthesis in microreactors to improve heat/mass transfer and reduce side products .
- Green chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., PEG-400) .
Q. How can computational modeling predict interactions with biological targets?
- Molecular docking : Use software like AutoDock Vina to predict binding poses with enzymes (e.g., 14-α-demethylase) or receptors. Validate with mutagenesis studies .
- MD simulations : Simulate ligand-target complexes (≥100 ns) to assess stability of interactions (e.g., hydrogen bonding with triazole-thiazole) .
- QSAR models : Corrogate substituent effects (e.g., chloro vs. ethyl groups) with activity data to guide derivative design .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Core modifications : Synthesize analogs with varied substituents (e.g., piperidine → morpholine) to probe steric/electronic effects .
- Bioisosteric replacement : Replace the hydroxy group with methoxy or amino groups to enhance metabolic stability .
- Pharmacophore mapping : Identify critical interaction points (e.g., triazole N-atoms for hydrogen bonding) using crystallographic data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
